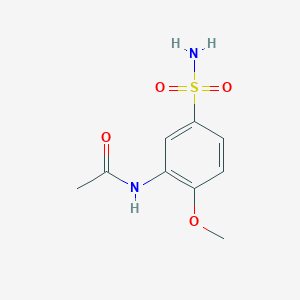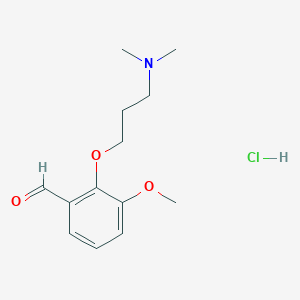
3-Amino-2,4-dichlorophenol
Overview
Description
3-Amino-2,4-dichlorophenol, also known as 3-Amino-2,4-DCP, is a synthetic compound that has been used in scientific research for several decades. It is an aminophenol, which is a type of phenolic compound characterized by the presence of an amino group attached to a phenol group. This compound has a variety of uses in research, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Enzyme Interaction and Characterization
3-Amino-2,4-dichlorophenol (3A24DCP) plays a crucial role in the study of enzymes such as 2,4-dichlorophenol hydroxylases. These enzymes, studied in various bacteria, are involved in the hydroxylation of 2,4-dichlorophenol, converting it to other compounds like 3,5-dichlorocatechol (Makdessi & Lechner, 1997). This is significant in understanding bacterial degradation pathways and potential bioremediation applications.
Environmental Impact and Remediation
3A24DCP is associated with environmental studies, particularly its impact on aquatic environments. Research has shown that compounds like 2,4-dichlorophenol exhibit moderate to high toxicity to aquatic life and fish, with varying persistence and bioaccumulation potential depending on environmental conditions (Krijgsheld & Gen, 1986). Studies also explore the removal of similar chlorophenols from contaminated environments using methods like heterogeneous ZVI/EDTA/Air Fenton-like systems (Zhou et al., 2014).
Biosensing and Analytical Applications
Research has demonstrated the potential of using myoglobin as a biosensor for detecting 3A24DCP. Studies show that myoglobin can interact with 2,4-dichlorophenol, indicating possible applications in environmental monitoring and analytical chemistry (Sun, Wang, & Liu, 2012).
Biodegradation and Biocatalysis
3A24DCP is relevant in studies focusing on biodegradation mechanisms. For instance, enzymes like 2,4-dichlorophenol hydroxylase, derived from various microbial sources, have been characterized for their ability to degrade chlorophenols, highlighting their potential in bioremediation efforts (Beadle & Smith, 1982).
Toxicological Studies
There is significant research into the toxic effects of chlorophenols, including 2,4-dichlorophenol, on various biological systems. These studies are crucial for understanding the potential health risks associated with exposure to these compounds (Valentovic, Ball, Sun, & Rankin, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-2,4-dichlorophenol is a type of chlorophenol, a group of compounds that are known to be environmental pollutants Chlorophenols in general are known to interact with various enzymes and proteins in organisms, disrupting normal cellular functions .
Mode of Action
It’s known that chlorophenols can cause toxicity in organisms due to their carcinogenic, mutagenic, and cytotoxic properties . They can alter the plasticity of cell walls, influence protein production, and increase ethylene production .
Biochemical Pathways
The degradation of chlorophenols, including this compound, involves various biochemical pathways. Microorganisms, including bacteria, fungi, actinomycetes, and yeast, can metabolize these compounds for energy and carbon sources . The initial steps before degradation involve various enzymes, and the process provides insights into the degradation of various recalcitrant compounds .
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ketone, slightly soluble in acid and alkali, and insoluble in water , which could influence its bioavailability.
Result of Action
The result of the action of this compound is largely dependent on its environmental context. For instance, in a nitrogen-limiting setting, the fungus P. chrysosporium was able to completely mineralize 2,4-dichlorophenol . This suggests that this compound might also be degraded under certain conditions, leading to its removal from the environment.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the removal rate of 2,4-dichlorophenol . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-Amino-2,4-dichlorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to its transformation into various metabolites. For instance, it interacts with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the hydroxylation of the phenol ring, resulting in the formation of more hydrophilic metabolites that can be more easily excreted from the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At lower concentrations, this compound can influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . At higher concentrations, it may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. It is metabolized by cytochrome P450 enzymes, which hydroxylate the phenol ring, making the compound more hydrophilic and easier to excrete . Additionally, it can undergo conjugation reactions with glucuronic acid or sulfate, further increasing its solubility and facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
Properties
IUPAC Name |
3-amino-2,4-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZWFBWUASJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210684 | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61693-42-3 | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61693-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,4-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2,4-DICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551I6ZAE4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)


![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)




